molecular formula C23H25NO5 B11272351 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide

Cat. No.: B11272351
M. Wt: 395.4 g/mol
InChI Key: LWHIVEQCPYCPBI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a dimethoxybenzoyl group, and a dimethylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzoyl chloride with a suitable benzofuran derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

    3,4-Dimethoxybenzoyl chloride: Used as a precursor in the synthesis of various organic compounds.

    3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide: Known for its antibacterial and antioxidant activities.

    N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide: A structurally similar compound with potential biological activities.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C23H25NO5/c1-13-16-9-8-15(24-22(26)23(2,3)4)12-18(16)29-21(13)20(25)14-7-10-17(27-5)19(11-14)28-6/h7-12H,1-6H3,(H,24,26)

InChI Key

LWHIVEQCPYCPBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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